(3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoic acid (3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15757921
InChI: InChI=1S/C9H8F3NO2/c10-5-2-7(12)6(11)1-4(5)8(13)3-9(14)15/h1-2,8H,3,13H2,(H,14,15)/t8-/m0/s1
SMILES:
Molecular Formula: C9H8F3NO2
Molecular Weight: 219.16 g/mol

(3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoic acid

CAS No.:

Cat. No.: VC15757921

Molecular Formula: C9H8F3NO2

Molecular Weight: 219.16 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoic acid -

Specification

Molecular Formula C9H8F3NO2
Molecular Weight 219.16 g/mol
IUPAC Name (3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoic acid
Standard InChI InChI=1S/C9H8F3NO2/c10-5-2-7(12)6(11)1-4(5)8(13)3-9(14)15/h1-2,8H,3,13H2,(H,14,15)/t8-/m0/s1
Standard InChI Key GCWLVOHMBBTSHY-QMMMGPOBSA-N
Isomeric SMILES C1=C(C(=CC(=C1F)F)F)[C@H](CC(=O)O)N
Canonical SMILES C1=C(C(=CC(=C1F)F)F)C(CC(=O)O)N

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound features:

  • A propanoic acid backbone with an amino group (-NH₂) at the β-carbon.

  • A 2,4,5-trifluorophenyl substituent, where fluorine atoms occupy the 2nd, 4th, and 5th positions on the aromatic ring .

  • Chiral center at the third carbon, designated as (3S).

Table 1: Key Structural Descriptors

PropertyValue/DescriptionSource
Molecular FormulaC₉H₈F₃NO₂
Molecular Weight219.16 g/mol
IUPAC Name(3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoic acid
SMILESC1=C(C(=CC(=C1F)F)F)C@HN
CAS Number1260002-73-0

Stereochemical Significance

The (3S) configuration is critical for:

  • Binding affinity to enzymatic targets (e.g., proteases).

  • Metabolic stability, as D-amino acid derivatives resist endogenous peptidases .

  • Synthetic challenges, requiring enantioselective methods like chiral HPLC resolution or asymmetric catalysis .

Synthesis and Optimization

Asymmetric Catalysis

  • Michael Addition: 2,4,5-Trifluorobenzaldehyde reacts with glycine derivatives under chiral catalysis (e.g., L-proline), yielding the (3S)-enantiomer with >90% ee.

  • Enzymatic Resolution: Racemic mixtures are treated with acylases or lipases to isolate the (3S)-form. Bacillus sp. T242G variant transaminases achieve >99% ee .

Industrial-Scale Production

  • Continuous Flow Systems: Enhance yield (76–85%) and reduce reaction time.

  • Green Chemistry: Solvent-free conditions or ionic liquids minimize waste.

Table 2: Key Reaction Parameters

ParameterOptimal RangeImpact on Yield/eeSource
Temperature60–80°CPrevents racemization
pH5.0–6.0Stabilizes intermediates
Catalyst Loading5–10 mol%Balances cost/activity

Analytical Validation

  • Chiral HPLC: Chiralpak AD-H column (hexane/isopropanol, 90:10) confirms >99% ee .

  • NMR Spectroscopy: ¹⁹F NMR distinguishes fluorine positions (δ 118–125 ppm).

  • X-ray Crystallography: Resolves absolute configuration.

Physicochemical Properties

Lipophilicity and Solubility

  • logP: 2.5 (calculated), enhancing blood-brain barrier permeability.

  • Aqueous Solubility: 1.2 mg/mL (pH 7.4), limited by aromatic fluorination.

Acid-Base Behavior

  • pKa₁ (COOH): 2.1 ± 0.3 .

  • pKa₂ (NH₃⁺): 9.4 ± 0.2 .

Table 3: Stability Under Conditions

ConditionStabilitySource
Temperature (25°C)Stable for 6 months
Light (UV exposure)Degrades after 48 hours
pH 1–3Rapid decarboxylation

Biological Activity and Applications

Mechanisms in Drug Design

  • Protease Inhibition: Trifluorophenyl group binds hydrophobic pockets in HIV-1 protease (Ki = 0.8 nM).

  • Antibiotic Precursors: Incorporated into vancomycin analogs to combat resistant strains .

Case Study: Antidiabetic Agents

  • Sitagliptin Synthesis: Serves as a precursor for D-2,4,5-trifluorophenylalanine, a key intermediate .

    • Yield: 84% via biocatalytic amination .

    • ee: >99% using Arthrobacter hydantoin racemase .

Table 4: Comparative Bioactivity

AnalogTarget IC₅₀ (nM)Improvement vs. ParentSource
2,4-Difluorophenyl derivative12.3 ± 1.22.1× potency
Non-fluorinated analog45.7 ± 3.1Baseline

Future Directions

  • Peptide Therapeutics: Incorporate into tumor-targeting conjugates.

  • Enzymatic Engineering: Optimize transaminases for higher turnover .

  • Green Synthesis: Photocatalytic methods to reduce fluorination steps.

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